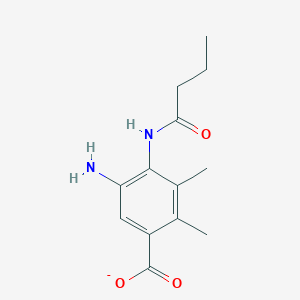
1-(2,3-Difluorophenyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Difluorophenyl)butan-1-ol is an organic compound with the molecular formula C10H12F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2,3-Difluorophenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorobenzaldehyde with butylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Difluorophenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 1-(2,3-Difluorophenyl)butan-1-one or 1-(2,3-Difluorophenyl)butanoic acid.
Reduction: 1-(2,3-Difluorophenyl)butane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,3-Difluorophenyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Difluorophenyl)butan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, leading to its desired effects.
Comparación Con Compuestos Similares
1-(2,3-Difluorophenyl)butan-1-ol can be compared with other fluorinated alcohols and phenyl derivatives:
1-(2,4-Difluorophenyl)butan-1-ol: Similar structure but with fluorine atoms at different positions, which can affect its chemical reactivity and biological activity.
1-(2,3-Difluorophenyl)ethanol: Shorter carbon chain, which may influence its physical properties and applications.
1-(2,3-Difluorophenyl)propan-1-ol: Intermediate chain length, offering a balance between the properties of the butanol and ethanol derivatives.
The uniqueness of this compound lies in its specific substitution pattern and chain length, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12F2O |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
1-(2,3-difluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H12F2O/c1-2-4-9(13)7-5-3-6-8(11)10(7)12/h3,5-6,9,13H,2,4H2,1H3 |
Clave InChI |
DPIOQPPIEPRLOH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=C(C(=CC=C1)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


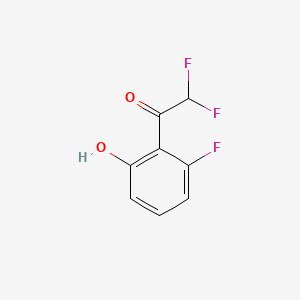
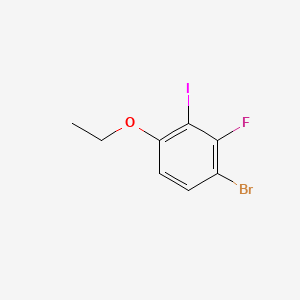
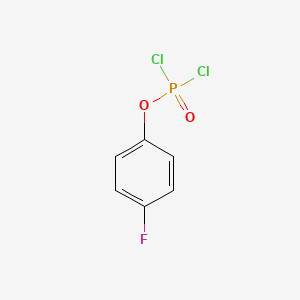
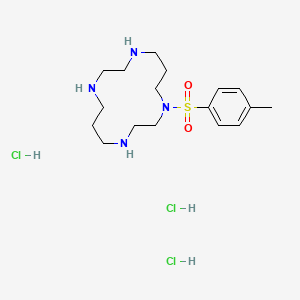
![3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one](/img/structure/B14761506.png)
![[S(R)]-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761508.png)
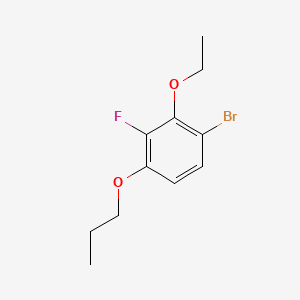
![(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine](/img/structure/B14761516.png)
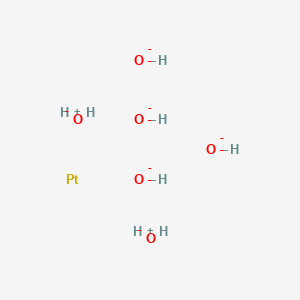
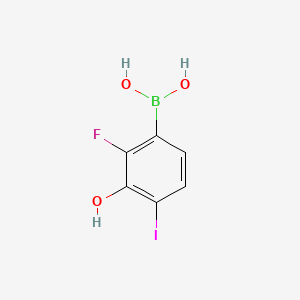
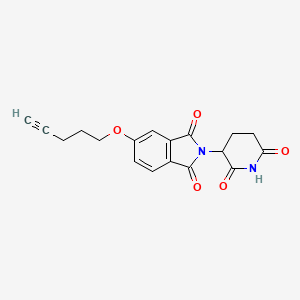
![Pyrazino[2,3-d]pyridazine](/img/structure/B14761559.png)
